N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide is a chemical compound commonly known as 'FLX-787'. It is a small molecule drug that is currently being researched for its potential therapeutic effects on various neurological disorders.
Mécanisme D'action
FLX-787 is believed to act on the voltage-gated sodium channels (VGSCs) in the nervous system. It selectively targets the Nav1.7 subtype of VGSCs, which are primarily expressed in sensory neurons. By blocking Nav1.7 channels, FLX-787 reduces the hyperexcitability of neurons, thereby reducing muscle hyperexcitability and pain.
Biochemical and Physiological Effects:
FLX-787 has been shown to reduce muscle hyperexcitability and improve muscle function in ALS patients. It has also been shown to reduce pain in animal models of neuropathic pain and RLS. Additionally, FLX-787 has been found to have a good safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FLX-787 is its selectivity for Nav1.7 channels, which reduces the risk of off-target effects. However, one limitation is the lack of clinical data on the safety and efficacy of FLX-787 in humans. Additionally, the optimal dosage and administration route for FLX-787 are still being investigated.
Orientations Futures
There are several future directions for FLX-787 research. One area of focus is the development of more potent and selective Nav1.7 channel blockers. Another direction is the investigation of FLX-787's potential therapeutic effects on other neurological disorders such as epilepsy and migraine. Additionally, the safety and efficacy of FLX-787 in clinical trials need to be further investigated to determine its potential as a therapeutic drug for neurological disorders.
Conclusion:
In conclusion, FLX-787 is a promising small molecule drug that has shown potential therapeutic effects on various neurological disorders. Its selective targeting of Nav1.7 channels and good safety profile make it an attractive candidate for further research. However, more clinical data is needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of FLX-787 involves the reaction of 2-fluorobenzylamine with 2-oxolane carboxylic acid. The resulting product is then purified through recrystallization. The purity and identity of the compound are confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
FLX-787 has been studied for its potential therapeutic effects on various neurological disorders such as amyotrophic lateral sclerosis (ALS), neuropathic pain, and restless leg syndrome (RLS). In preclinical studies, FLX-787 has shown promising results in reducing muscle hyperexcitability and improving muscle function in ALS patients. It has also shown efficacy in reducing pain in animal models of neuropathic pain and RLS.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-10-5-2-1-4-9(10)8-14-12(15)11-6-3-7-16-11/h1-2,4-5,11H,3,6-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCWOGKPOLSICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.